4-Amino-2-fluorobenzenesulfonamide

Descripción general

Descripción

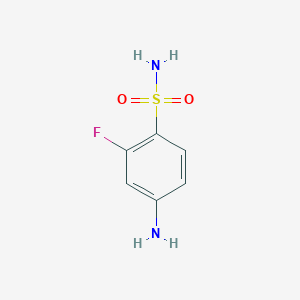

4-Amino-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H7FN2O2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluorobenzenesulfonamide typically involves the introduction of the amino and fluorine groups onto the benzenesulfonamide framework. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinated precursor undergoes substitution with an amino group under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or dimethyl sulfoxide and catalysts such as palladium or copper complexes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available fluorobenzene derivatives. The process includes steps like nitration, reduction, and sulfonation, followed by purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Nitro-2-fluorobenzenesulfonamide or nitroso-2-fluorobenzenesulfonamide.

Reduction: Sulfinamide or thiol derivatives.

Substitution: Amino- or alkoxy-substituted benzenesulfonamides.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Organic Synthesis

4-Amino-2-fluorobenzenesulfonamide serves as a crucial building block in the synthesis of sulfonamides, which are widely used in medicinal chemistry. The compound's ability to introduce functional groups allows chemists to modify molecular structures effectively. For instance, it can be utilized to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Nucleophilic Substitution | N-(4-fluorobenzylidene)-4-amino-2-fluorobenzenesulfonamide | Antimicrobial agents |

| Coupling Reactions | Various sulfonamide derivatives | Pharmaceuticals and agrochemicals |

| Polymerization | Polymers with specific functionalities | Specialty chemicals |

Pharmaceutical Applications

Drug Development

The compound is integral in the development of new drugs due to its reactivity and ability to form stable intermediates. It has been explored as a precursor for synthesizing anti-cancer agents and antibiotics. For example, research indicates that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that a derivative of this compound showed significant inhibition of cell proliferation in glioblastoma multiforme (GBM) models. The compound targets specific metabolic pathways, disrupting glycolysis in cancer cells, which is critical for their survival and proliferation .

Material Science Applications

Dyes and Polymers

In addition to pharmaceutical uses, this compound is also used in the synthesis of dyes and polymers. Its ability to participate in various chemical reactions enables the formation of complex molecular structures with desirable properties.

Example: Synthesis of Specialty Chemicals

The compound has been employed in creating specialty chemicals that exhibit unique optical or electronic properties, making them suitable for applications in bioimaging and other advanced technologies .

Toxicology and Safety Considerations

Despite its beneficial applications, it is essential to consider the safety profile of this compound. Studies have shown varying degrees of toxicity associated with its derivatives, necessitating careful evaluation during drug development processes.

Mecanismo De Acción

The mechanism of action of 4-Amino-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its target, while the sulfonamide group contributes to its overall stability and solubility.

Comparación Con Compuestos Similares

4-Fluorobenzenesulfonamide: Lacks the amino group, making it less versatile in certain reactions.

2-Amino-4-fluorobenzenesulfonamide: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

4-Amino-2-chlorobenzenesulfonamide: Chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.

Uniqueness: 4-Amino-2-fluorobenzenesulfonamide is unique due to the presence of both the amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization and interaction with biological targets.

Actividad Biológica

4-Amino-2-fluorobenzenesulfonamide, a compound with the molecular formula C6H6FNO2S, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in enzyme inhibition, antimicrobial properties, and anticancer effects, supported by case studies and research findings.

This compound is characterized by the presence of an amino group and a fluorine atom attached to a benzene sulfonamide framework. The fluorine enhances the compound's lipophilicity and binding affinity towards biological targets, while the sulfonamide group contributes to its stability and solubility in biological environments. The compound acts primarily as an enzyme inhibitor by binding to the active sites of target enzymes, thereby disrupting their normal function.

| Property | Value |

|---|---|

| Molecular Formula | C6H6FNO2S |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Enzyme Inhibition

Research indicates that this compound may serve as a potent inhibitor for various enzymes. For instance, it has been investigated for its potential to inhibit carbonic anhydrase , which plays a critical role in maintaining acid-base balance within organisms. In vitro studies demonstrate that this compound can effectively reduce enzyme activity, suggesting its utility in treating conditions where carbonic anhydrase is dysregulated .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating that it disrupts bacterial cell wall synthesis through inhibition of specific enzymes involved in peptidoglycan biosynthesis.

Anticancer Potential

This compound has been explored for its anticancer properties, particularly as an antiandrogen agent in prostate cancer treatment. Its ability to inhibit androgen receptors positions it as a candidate for further pharmacological studies aimed at targeting hormone-sensitive cancers. Case studies have demonstrated significant reductions in tumor growth rates when administered in conjunction with standard therapies .

Case Studies

- Inhibition of Carbonic Anhydrase : A study conducted by researchers at PMC evaluated the inhibitory effects of various sulfonamides, including this compound, on carbonic anhydrase activity. Findings indicated a dose-dependent inhibition, with IC50 values comparable to established inhibitors.

- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of sulfonamides, this compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against E. coli, demonstrating significant antibacterial activity .

- Anticancer Activity : A recent investigation into the antiandrogenic effects of this compound revealed that it effectively suppressed androgen receptor signaling pathways in prostate cancer cell lines. This study reported a reduction in cell proliferation rates by up to 70% when treated with this compound .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzenesulfonamide | Lacks amino group | Limited versatility |

| 2-Amino-4-fluorobenzenesulfonamide | Different substitution pattern | Varying reactivity |

| 4-Amino-N-(methyl)benzenesulfonamide | Amino and sulfonamide groups | Antimicrobial but less potent |

Propiedades

IUPAC Name |

4-amino-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLICVHTRBOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624680 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-83-4 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.